Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate
Description
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic lithium salt featuring a fused imidazo[1,2-a]pyrazine core substituted with a carboxylate group. This compound is part of a broader class of imidazo[1,2-a]pyrazine derivatives, which are recognized for their structural diversity and applications in medicinal chemistry and materials science .
Its structural analogs, such as ethyl or methyl esters of imidazo[1,2-a]pyrazine-2-carboxylate, are frequently synthesized via hydrazine-mediated reactions or iodine-catalyzed cyclization, suggesting possible pathways for derivatization .
Properties
IUPAC Name |
lithium;imidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h1-4H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAAAPGEMKDQJL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=C(N=C2C=N1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138523-42-7 | |
| Record name | lithium(1+) imidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives, including Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate, often involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the iodine-catalyzed synthesis, which involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method is efficient and provides good yields at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction could produce imidazo[1,2-a]pyrazine-2-carboxylate esters .
Scientific Research Applications
Medicinal Chemistry
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is being investigated for its potential as a therapeutic agent. Its derivatives have shown promising results in various biological assays:
- Anticancer Activity : Studies indicate that imidazo[1,2-a]pyrazine derivatives exhibit potent anticancer properties. For example, compounds derived from this scaffold have demonstrated efficacy against KRAS G12C-mutated cancer cells, which are notoriously difficult to treat .
- Inhibition of ENPP1 : Recent research identified a derivative of imidazo[1,2-a]pyrazine as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in regulating the immune response in cancer therapy. This compound showed an IC value of 5.70 nM and significantly enhanced the efficacy of anti-PD-1 antibodies in murine models .
| Compound | Target | IC (nM) | Effect |
|---|---|---|---|
| Derivative 7 | ENPP1 | 5.70 | Enhanced immune response |
| This compound | KRAS G12C cells | N/A | Anticancer activity |
Biological Studies
The compound has been explored for its biological activities beyond anticancer effects:
- Antimicrobial Properties : Research indicates that imidazo[1,2-a]pyrazine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : Some studies have suggested that these compounds may also exhibit neuroprotective effects by modulating glutamate receptors involved in neurodegenerative diseases .
Material Science
In addition to biological applications, this compound is utilized in the development of advanced materials:
- Fluorescent Materials : The compound's structure allows for modifications that can lead to materials with specific fluorescent properties, useful in various industrial applications .
Case Study 1: Anticancer Efficacy
A study published in Nature demonstrated the effectiveness of an imidazo[1,2-a]pyrazine derivative in inhibiting tumor growth in mice. The compound was administered alongside anti-PD-1 therapy, resulting in a tumor growth inhibition rate of 77.7% compared to controls .
Case Study 2: ENPP1 Inhibition
In another study focusing on the immune response modulation in cancer treatment, the selected imidazo[1,2-a]pyrazine derivative significantly inhibited ENPP1 activity and enhanced the expression of immune response genes like IFNB1 and CXCL10 when tested in vivo .
Mechanism of Action
The mechanism of action of Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and interfere with cellular signaling pathways . The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate:
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₇H₄LiN₃O₂ | Lithium salt, carboxylate group |
| Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | C₉H₉N₃O₂ | Ethyl ester, lipophilic side chain |
| Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | C₈H₁₁N₃O₂ | Saturated pyrazine ring, methyl ester |
| Imidazo[1,2-a]pyrazine-6-carboxylic acid | C₇H₅N₃O₂ | Free carboxylic acid, positional isomer |
| 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate lithium salt | C₈H₄BrLiN₂O₂ | Bromo-substituted, pyridine core |
Key Observations :
- Lithium Salt vs. Esters : The lithium salt exhibits higher polarity and ionic character compared to ethyl or methyl esters, which have lipophilic alkyl groups .
- Heterocyclic Core : Substitution of pyrazine with pyridine (e.g., 3-bromoimidazo[1,2-a]pyridine-2-carboxylate) modifies electronic properties and binding interactions .
Physicochemical Properties
*Estimated based on molecular formula.
Key Observations :
Imidazo[1,2-a]pyrazine Derivatives
- Antinociceptive Activity: Arylidenehydrazide derivatives (e.g., 2a–2j) demonstrated significant pain-relief effects in rodent models, with yields of 64–74% during synthesis .
Lithium Salt and Analogues
Biological Activity
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article discusses its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Imidazo[1,2-a]Pyrazine Derivatives
Imidazo[1,2-a]pyrazine derivatives are recognized for their diverse biological activities. They have been studied for their interactions with various biological targets, including receptors and enzymes involved in critical signaling pathways. The incorporation of lithium ions into these compounds may enhance their solubility and stability, thereby influencing their biological efficacy.
Target Interactions
- AMPAR Modulation: Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are crucial in synaptic transmission and plasticity. This modulation can result in significant neuroprotective effects .
- ENPP1 Inhibition: Certain derivatives have been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), enhancing immune responses in cancer therapy by stimulating the cGAS-STING pathway .
Biochemical Pathways
The compound is associated with several key signaling pathways:
- PI3K-AKT-mTOR Pathway: This pathway is frequently activated in human cancers and is crucial for cell growth and survival. Compounds targeting this pathway may exhibit potent anticancer properties.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and potential for therapeutic applications. Studies indicate favorable absorption and distribution characteristics, which are essential for effective drug development .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
- In Vitro Studies: The compound exhibited significant cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and A375 (melanoma) cell lines, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
| Cell Line | IC50 (μM) | Comparison with Doxorubicin (μM) |
|---|---|---|
| HepG2 | 13 | 1.5 |
| MCF-7 | 11 | 0.85 |
| A375 | 11 | 5.16 |
Case Studies
Case Study 1: Neuroprotective Effects
A study assessed the effects of imidazo[1,2-a]pyrazine derivatives on seizure models in mice. The compounds demonstrated robust seizure protection through AMPAR modulation, indicating potential use in treating epilepsy and other neurological disorders .
Case Study 2: Cancer Immunotherapy
In another study focusing on ENPP1 inhibition, a derivative of imidazo[1,2-a]pyrazine was tested alongside anti-PD-1 antibodies in murine models. The combination therapy achieved a tumor growth inhibition rate of 77.7%, showcasing the compound's potential role in enhancing immunotherapy efficacy against tumors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate?
- The synthesis typically involves precursor modification and salt formation. For example, ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate can undergo hydrolysis with hydrazine hydrate in ethanol, followed by lithium salt formation via ion exchange . Grignard reactions with lithium chloride (e.g., 4-methoxyphenylmagnesium bromide/LiCl) have also been used to functionalize imidazo[1,2-a]pyrazine cores, yielding intermediates that can be oxidized to the final product .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): Key for confirming substitution patterns and hydrogen environments, as demonstrated for brominated derivatives .
- X-ray Crystallography: Resolves the imidazo[1,2-a]pyrazine core and lithium coordination geometry .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, especially for halogenated analogs .
Q. How does the lithium counterion influence solubility and stability?
- The lithium ion enhances solubility in polar aprotic solvents (e.g., DMF, ethanol) compared to neutral analogs, likely due to ionic interactions . Stability is improved under inert conditions, though hygroscopicity may require anhydrous handling. Dihydrochloride analogs show similar stability trends in aqueous environments .
Advanced Research Questions
Q. What reaction conditions optimize synthetic yield and purity?
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate nucleophilic substitutions by stabilizing intermediates .
- Catalysts: Iodine catalyzes cyclocondensation reactions at room temperature, achieving 37–95% yields for imidazo[1,2-a]pyrazine derivatives .
- Temperature Control: Reflux in ethanol for hydrazide formation minimizes side products .
Q. How can conflicting bioactivity data among derivatives be resolved?
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects—e.g., bromine at the 3-position enhances anticancer activity, while methoxy groups improve antioxidant properties .
- Target-Specific Assays: Use enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) to clarify mechanisms .
Q. What is the reactivity of this compound in nucleophilic substitution reactions?
- The carboxylate group acts as a leaving group under basic conditions, enabling substitutions at the 2-position. Bromine at the 3- or 6-position (common in analogs) facilitates SNAr reactions with amines or thiols . Kinetic studies in DMF show second-order dependence on nucleophile concentration .
Q. What role does this compound play in medicinal chemistry research?
- Antimicrobial Activity: Derivatives with thiophene or piperazine substituents exhibit MIC values <10 µM against S. aureus .
- Anti-inflammatory Potential: Carboxylic acid analogs show COX-2 selectivity (IC₅₀ = 0.73 µM), suggesting utility in inflammation models .
- Anticancer Screening: Halogenated derivatives (e.g., 6-bromo) inhibit ENPP1, a target in cancer immunotherapy .
Q. How does stability vary under different pH and temperature conditions?
- Thermal Stability: Decomposition occurs above 150°C, with exothermic peaks observed via DSC .
- pH Sensitivity: The carboxylate group remains stable at pH 7–9 but hydrolyzes in strongly acidic (pH <3) or basic (pH >11) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
